4-[N-(BENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE
Description
4-[N-(Benzenesulfonyl)Butanamido]Phenyl Butanoate is a synthetic organic compound characterized by a phenyl group esterified to a butanoate moiety, with a benzenesulfonyl-substituted butanamido group at the para position.
Properties
IUPAC Name |
[4-[benzenesulfonyl(butanoyl)amino]phenyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-3-8-19(22)21(27(24,25)18-10-6-5-7-11-18)16-12-14-17(15-13-16)26-20(23)9-4-2/h5-7,10-15H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRQGVYUZMWYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzenesulfonic acid with thionyl chloride under reflux conditions.
Preparation of Butanamido Intermediate: The butanamido intermediate is synthesized by reacting butanoic acid with ammonia or an amine under dehydrating conditions.
Coupling Reaction: The benzenesulfonyl chloride is then reacted with the butanamido intermediate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical agents, including anticancer and antimicrobial drugs.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as carbonic anhydrase IX, leading to antiproliferative effects on cancer cells . The sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: Phenethyl 4-[4-[Bis(2-Chloroethyl)Amino]Phenyl]Butanoate
Key Differences and Similarities:
- Sulfonamide vs. Alkylating Amine: The benzenesulfonyl group in the target compound may confer stability and resistance to metabolic degradation compared to the reactive bis(2-chloroethyl)amino group in the analog, which is typical of nitrogen mustard agents used in chemotherapy.
- Solubility and Reactivity: The chloroethyl groups in the analog enhance lipophilicity and DNA cross-linking activity, whereas the sulfonamide group in the target compound may improve aqueous solubility and target specificity.
Biological Activity
4-[N-(Benzenesulfonyl)butanamido]phenyl butanoate, also known by its CAS number 301313-55-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 350.44 g/mol
This compound features a benzenesulfonamide moiety attached to a butanamide and a phenyl group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit antiproliferative effects by disrupting the microtubule dynamics within cells. For instance, certain benzenesulfonamide derivatives have been shown to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death . This mechanism is crucial for the development of anticancer agents.
Antiproliferative Effects
A study evaluating various phenyl sulfonamide derivatives, including those structurally related to this compound, demonstrated significant antiproliferative activity across multiple cancer cell lines. The compounds were tested against HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells. The results indicated that some derivatives inhibited cell growth effectively at nanomolar concentrations:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| PIB-SO1 | HT-29 | 0.05 |
| PIB-SO2 | M21 | 0.03 |
| PIB-SO3 | MCF7 | 0.04 |
The IC50 values represent the concentration needed to inhibit cell growth by 50%, indicating the potency of these compounds .
Cell Cycle Arrest
The same study highlighted that several derivatives led to G2/M phase arrest in the cell cycle, suggesting that they may interfere with mitotic progression. This effect was confirmed through flow cytometry analyses .
Case Studies
In vitro studies using chick chorioallantoic membrane (CAM) assays showed that certain derivatives similar to this compound effectively blocked angiogenesis and tumor growth, comparable to established agents like combretastatin A-4 (CA-4). These findings suggest potential therapeutic applications in oncology, particularly in targeting tumor vasculature .
Toxicity and Safety Profile
While the antiproliferative effects are promising, it is critical to assess the toxicity profiles of these compounds. Preliminary studies indicate low toxicity in non-cancerous cell lines; however, comprehensive toxicity evaluations are necessary before clinical applications can be considered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
